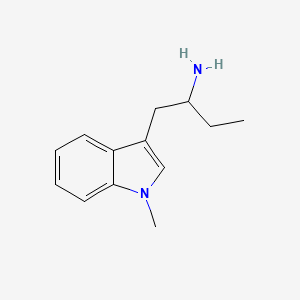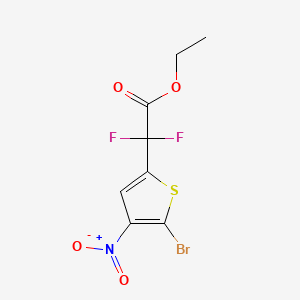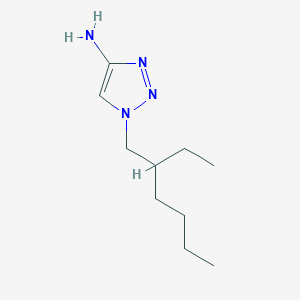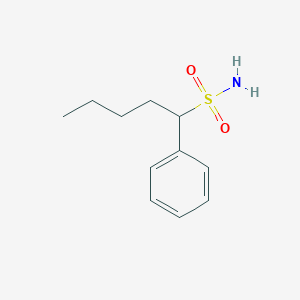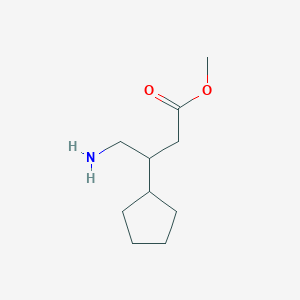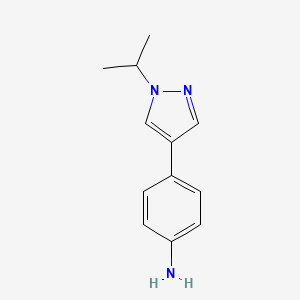
4-(1-isopropyl-1H-pyrazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-isopropyl-1H-pyrazol-4-yl)aniline is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with an isopropyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloroaniline with isopropyl hydrazine to form the pyrazole ring, followed by further functionalization to introduce the aniline group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1-isopropyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(1-isopropyl-1H-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-(1-isopropyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-4-yl)aniline
- 4-(5-methyl-1H-tetrazol-1-yl)aniline
- 4-(1-piperazinyl)aniline
Uniqueness
4-(1-isopropyl-1H-pyrazol-4-yl)aniline is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-(1-propan-2-ylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-9(2)15-8-11(7-14-15)10-3-5-12(13)6-4-10/h3-9H,13H2,1-2H3 |
InChI Key |
APMLRSSAOWKNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


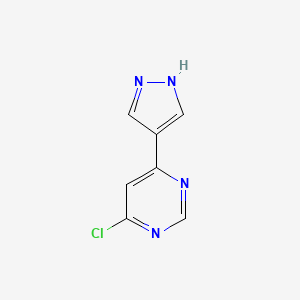

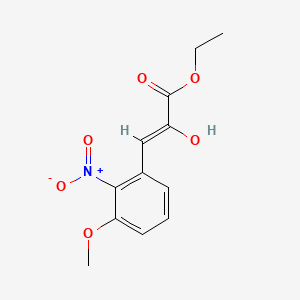
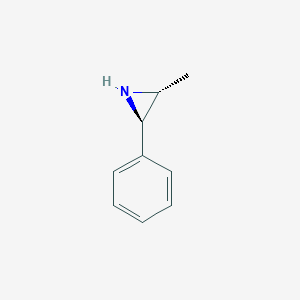

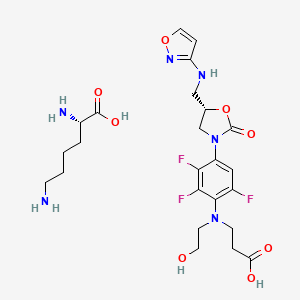
![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)

![5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B15328234.png)
